molecular formula CsO3V B1175231 C.I. Acid red 174 CAS No. 12235-00-6

C.I. Acid red 174

Cat. No.: B1175231
CAS No.: 12235-00-6
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Description

Contextualization within Azo and Reactive Dye Chemistry Research

C.I. Acid Red 174 is recognized as a sulfonated azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) within their molecular structure, which act as the chromophore responsible for their color. Research in azo dye chemistry often focuses on synthesis methods, structure-property relationships, and applications in various industries, predominantly textiles.

While classified as an acid dye, this compound is also noted in literature as possessing characteristics of reactive dyes, leading to some classification ambiguity . Reactive dyes are distinguished by the presence of a reactive group that is capable of forming a covalent bond with the fiber substrate, typically cellulose (B213188) fibers in textiles. This covalent bonding results in superior wash-fastness compared to dyes that rely solely on ionic interactions or physical adsorption . This compound's structure includes a sulfooxyethyl sulfonyl group, which is a common reactive anchor group found in vinyl sulfone type reactive dyes . This functional group enables the formation of covalent bonds with substrates, differentiating it from traditional acid dyes that primarily interact through ionic forces .

Research in this area investigates the synthesis pathways for such dyes, often involving diazotization and coupling reactions . The presence of functional groups like sulfonic acid, acetyl amino, and sulfooxyethyl sulfonyl groups on a naphthalene (B1677914) backbone enhances its water solubility and reactivity, crucial for textile dyeing processes where covalent bonding is desired .

Research Significance of this compound in Advanced Materials and Environmental Science

The research significance of this compound extends to the fields of advanced materials and environmental science. In advanced materials research, dyes like this compound can be studied for their potential incorporation into functional materials or for understanding dye-material interactions. While specific research on this compound in advanced materials is not extensively detailed in the provided snippets, the general properties of reactive dyes, such as their ability to form covalent bonds, make them relevant for modifying material surfaces or creating colored functional polymers.

In environmental science, this compound is relevant due to its presence in industrial wastewater, particularly from textile dyeing processes. The complex structure of reactive dyes, including this compound, can make them resistant to conventional wastewater treatment methods . Research in this domain focuses on developing effective methods for the decolorization and degradation of such dyes to mitigate their environmental impact. Advanced oxidation processes (AOPs) are a key area of investigation for treating dye-containing wastewater. Studies on the degradation of similar azo dyes, such as C.I. Acid Red 73 and C.I. Reactive Red 15, using methods like Fenton processes, electrocoagulation, and photocatalysis highlight the research efforts in this area researchgate.netneptjournal.comej-eng.orgscientific.nethep.com.cnresearchgate.net. These studies explore the effectiveness of different catalysts, oxidants, and operating parameters (like pH, reaction time, and concentration) on dye removal efficiency researchgate.netneptjournal.comscientific.net. The recalcitrant nature of azo dyes, which constitute a significant portion of synthetic textile dyes, underscores the importance of research into their environmental fate and effective treatment technologies researchgate.net.

Classification Discrepancies and Nomenclature in Academic Literature Regarding Reactive Dyes

Classification and nomenclature discrepancies exist in academic literature regarding dyes, including those that exhibit characteristics of both acid and reactive dyes, such as this compound . While officially classified as this compound, its structural feature of a reactive group (sulfooxyethyl sulfonyl) leads to it being sometimes referred to or classified under reactive dyes in research contexts .

Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation

Detailed analysis of this compound's structure and purity relies on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. For this compound, NMR, specifically ¹H and ¹³C NMR, can provide detailed information about the hydrogen and carbon environments within the molecule. Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the assignment of specific protons and carbons to different parts of the naphthalene backbone and its substituents, such as the acetyl amino, sulfonic acid, and sulfooxyethyl sulfonyl groups. While specific NMR data for this compound was not extensively detailed in the search results, NMR is a standard technique for validating the proposed structure of complex organic molecules like azo dyes. For instance, ¹³C NMR can show distinct peaks for carbonyl carbons (around 174 ppm), carbons singly bonded to oxygen (around 67 ppm), and aromatic carbons, providing evidence for the presence of these functional groups and the aromatic system. libretexts.orguc.pt

Mass Spectrometry (MS) for Molecular Identity Verification

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its fragmentation pattern, which can help confirm its structural identity. For this compound, mass spectrometry can verify the molecular weight of 769.64 g/mol (for the free acid form, with variations depending on the number of sodium counterions). Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar and non-volatile compounds like sulfonated azo dyes. mfa.orguga.edu The mass spectrum would show a prominent peak corresponding to the molecular ion or a related adduct, and fragmentation patterns can provide clues about the connectivity of the different structural units. uga.eduepa.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, IR spectroscopy can confirm the presence of key functional groups such as:

Sulfonic acid groups (S=O stretching vibrations).

Hydroxyl groups (O-H stretching vibrations).

Carbonyl group in the acetylamino moiety (C=O stretching vibration).

Azo group (N=N stretching vibration).

Aromatic rings (C=C stretching vibrations).

Specific IR bands can be correlated to the presence of these groups, aiding in the structural confirmation. nih.gov For example, C=O stretching from amide groups can appear around 1660 cm⁻¹, and C=C vibrations from aromatic rings are typically observed around 1580 cm⁻¹. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and separating it from impurities or related compounds. researchgate.netbioline.org.br HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. bioline.org.br For sulfonated azo dyes like this compound, reversed-phase HPLC with a C18 column is commonly employed, using mobile phases typically consisting of a gradient of water/buffer and organic solvents like methanol (B129727) or acetonitrile. mfa.orgbioline.org.brfda.gov Detection is often done using a UV-Vis detector, as azo dyes have strong absorbance in the visible region. bioline.org.brfda.gov The purity of this compound can be determined by the percentage of the total peak area corresponding to the main compound peak in the chromatogram. sigmaaldrich.com HPLC can also be coupled with mass spectrometry (HPLC-MS) for more definitive identification and characterization of the separated components. mfa.orguga.eduresearchgate.net

Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides vibrational information about a molecule, offering a complementary fingerprint to IR spectroscopy. nih.govresearchgate.net Surface-Enhanced Raman Scattering (SERS) is a technique that significantly enhances the Raman signal of analytes adsorbed onto or in close proximity to plasmonic metal surfaces, such as silver or gold nanoparticles. nih.govresearchgate.netacs.orgthermofisher.com SERS is particularly useful for detecting and characterizing organic molecules, including dyes, even at low concentrations, and can help overcome fluorescence issues that sometimes affect normal Raman spectroscopy. nih.govresearchgate.netacs.org For this compound, both Raman and SERS can provide characteristic peaks corresponding to vibrations of the azo group, aromatic rings, and substituents, aiding in its identification and structural analysis. nih.govresearchgate.net For example, the azo group (N=N) signal might be detected around 1353 cm⁻¹ in the Raman spectrum. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is primarily used to study the crystalline structure of solid compounds. nih.govscielo.brpjoes.com While this compound is often used in solution for dyeing, it exists as a solid powder. XRD can provide information about the crystal lattice, unit cell dimensions, and the presence of different crystalline phases. nih.govscielo.brpjoes.com For a complex organic salt like this compound, XRD can help confirm its solid-state form and assess its crystallinity. nih.govscielo.br The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), provides a unique fingerprint for a crystalline compound. nih.govscielo.br

Data Tables

While specific quantitative spectroscopic and chromatographic data solely for this compound were not extensively available in the search results, the general types of data obtained from these techniques for similar azo dyes can be illustrated.

TechniqueType of Data ObtainedRelevance to this compound
NMR Spectroscopy Chemical shifts (δ), peak multiplicity, integrationIdentification of different proton and carbon environments.
Mass Spectrometry Molecular ion peak (m/z), fragmentation ionsConfirmation of molecular weight and structural fragments.
IR Spectroscopy Absorption bands (cm⁻¹)Identification of functional groups (e.g., S=O, C=O, N=N).
HPLC Retention time, peak area, peak shapePurity assessment, separation from impurities.
Raman/SERS Raman shifts (cm⁻¹)Molecular fingerprinting, identification of vibrational modes.
XRD Diffraction angles (2θ), peak intensities, peak shapesCrystalline structure, phase identification.

Detailed Research Findings

Research on this compound primarily focuses on its application as a reactive dye and its behavior in processes like degradation. Studies utilizing the analytical techniques mentioned above contribute to understanding its chemical identity and characteristics. For instance, research on the degradation of similar azo dyes like Acid Red 1 has employed techniques such as UV-Vis spectrophotometry to monitor the dye concentration over time, FTIR and Raman/SERS to identify functional groups and intermediate degradation products, and XRD to characterize catalysts used in the degradation process. nih.gov While these studies provide insights into the application of analytical methods to azo dyes, specific detailed research findings uniquely focused on the structural elucidation or synthetic chemistry research of this compound through these techniques were not prominently featured in the immediate search results. The available information confirms the standard application of these methods for structural validation and characterization of such compounds.

Investigations into Synthesis Pathways and Reaction Mechanisms for this compound Precursors

The synthesis of azo dyes, including this compound, primarily relies on the diazotization of a primary aromatic amine followed by an azo coupling reaction. This two-step sequence is considered a cornerstone of industrial organic chemistry.

Diazotization and Azo Coupling Reaction Chemistry

Diazotization involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, usually at low temperatures (0-5°C) to maintain the stability of the diazonium salt. The mechanism begins with the formation of the nitrosonium ion from nitrous acid. This electrophilic nitrosonium ion then reacts with the aromatic amine, ultimately leading to the formation of a diazonium salt.

The diazonium salt, acting as an electrophile, then undergoes an azo coupling reaction with an electron-rich aromatic compound, known as the coupling component. This reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component, typically a phenol (B47542) or an aromatic amine. For this compound, the synthesis likely involves a substituted naphthalene derivative as a coupling component, given its naphthalene backbone. The coupling reaction is generally carried out under controlled pH and temperature conditions. For example, coupling with pyrazolone (B3327878) derivatives, another class of coupling components used in azo dye synthesis, is typically performed at a pH of 5.5–7.2 and temperatures between 25–30°C, with completion monitored by UV-Vis spectroscopy.

Reduction Pathways to Amino Intermediates

Aromatic amines, essential precursors for azo dye synthesis via diazotization, are frequently prepared by the reduction of corresponding nitro compounds. Various methods can be employed for this reduction, including the use of iron in the presence of acids (e.g., HCl, H₂SO₄, HOAc). Other reducing agents mentioned in the context of azo compound synthesis include zinc powder, particularly in acidic conditions. The reduction of nitroaromatic derivatives can also be achieved in alkaline media, or by using reducing agents like AlLiH₄ for nitroso compounds. Stopping the reduction reaction at the azo stage requires precise control of conditions and stoichiometry.

Research on Derivatization and Structural Modification for Tailored Research Applications

Research on derivatization and structural modification of dyes like this compound can be undertaken to tailor their properties for specific research applications. While specific research on the derivatization of this compound is not extensively detailed in the provided sources, the general principles of dye modification and derivatization of similar compounds offer insights.

Derivatization can involve introducing different functional groups to alter properties such as solubility, lightfastness, or reactivity. For instance, the presence of sulfonic acid groups in this compound enhances its water solubility, a crucial property for acid dyes. Modifications could target the acetyl amino or sulfooxyethyl sulfonyl groups for specific conjugation or immobilization purposes in research.

In broader chemical research, derivatization is a common strategy to enhance detection or facilitate analysis. For example, in the analysis of organic acids or glycans, derivatization can introduce chromophores or fluorophores for improved detection by techniques like chromatography or mass spectrometry. Derivatization can also stabilize labile functional groups or enhance ionization for mass spectrometric analysis. These principles can be applied to azo dyes to facilitate their study or to create modified versions with properties suited for applications such as tracing, sensing, or as components in functional materials for research.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot explicitly found in search results, but related dyes are available. PubChem search for "this compound" or CAS 12235-00-6 might be needed. Search results mention CAS 12235-00-6.
Sodium nitrite23668160
Hydrochloric acid313
Zinc23995
1-phenyl-3-methyl-5-pyrazolone7033
Naphthionic acid8800
2-naphthol7553
Sulfanilic acid8351
N,N-dimethylaniline8005
Anthranilic acid220

Properties

CAS No.

12235-00-6

Molecular Formula

CsO3V

Synonyms

C.I. Acid red 174

Origin of Product

United States

Structural Elucidation and Synthetic Chemistry Research of C.i. Acid Red 174

Investigations into Synthesis Pathways and Reaction Mechanisms for this compound Precursors

The synthesis of azo dyes like this compound primarily relies on a well-established two-step chemical process: diazotization and azo coupling. This reaction sequence is fundamental to the industrial production of a vast array of azo dyes.

Diazotization and Azo Coupling Reaction Chemistry

The first step, diazotization, involves converting a primary aromatic amine into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, usually maintained at a low temperature (0-5°C) to prevent the unstable diazonium salt from decomposing. The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid under acidic conditions. This electrophilic species then reacts with the nitrogen atom of the primary aromatic amine, leading through several intermediates to the formation of the aromatic diazonium cation (Ar-N₂⁺).

The second step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component. This reaction is an electrophilic aromatic substitution, where the diazonium cation attacks a position of high electron density on the coupling component, typically a phenol (B47542) or an aromatic amine. For this compound, which contains a naphthalene (B1677914) system, the coupling component is likely a substituted naphthalene derivative activated towards electrophilic attack. The reaction conditions, such as pH and temperature, are carefully controlled to optimize the yield and selectivity of the desired azo product. For instance, coupling reactions involving pyrazolone (B3327878) derivatives, another class of coupling components, are often conducted within a pH range of 5.5–7.2 and at temperatures between 25–30°C, with the progress of the reaction monitored by techniques like UV-Vis spectroscopy.

Reduction Pathways to Amino Intermediates

Primary aromatic amines, serving as the diazo components in azo dye synthesis, are frequently synthesized through the reduction of corresponding nitroaromatic compounds. Various reducing methods can be employed for this transformation. Common approaches include the reduction using metals such as iron in the presence of acids like hydrochloric acid or acetic acid. Zinc powder in acidic conditions has also been noted as a reducing agent in the synthesis of azo compounds. The reduction of nitro compounds to amino intermediates can also be carried out in alkaline media or by using specific reducing agents like AlLi₄ for nitroso compounds. Achieving the desired amino intermediate requires careful control of the reaction conditions to prevent over-reduction or the formation of unwanted byproducts.

Research on Derivatization and Structural Modification for Tailored Research Applications

Research into the derivatization and structural modification of dyes like this compound is driven by the need to fine-tune their properties for specific scientific investigations. While detailed studies specifically on the derivatization of this compound for tailored research applications are not extensively documented in the provided information, the general principles and techniques applied to other dyes and organic molecules are relevant.

Derivatization strategies can involve altering the existing functional groups or introducing new ones to modify characteristics such as solubility, spectral properties, reactivity, or affinity for specific materials. For example, the sulfonic acid groups in this compound contribute significantly to its water solubility, a key feature for its use as an acid dye. Modifications could potentially target the acetyl amino group or the sulfooxyethyl sulfonyl group to enable conjugation with biomolecules or immobilization onto solid supports for applications in areas like chromatography, sensing, or as probes in biological studies.

In broader chemical and biochemical research, derivatization is a standard technique used to enhance the detectability of compounds lacking suitable chromophores or fluorophores, or to improve their ionization characteristics for mass spectrometry. For instance, attaching fluorescent tags or introducing charged groups can significantly enhance the sensitivity of detection methods. These general derivatization strategies could be adapted and explored for this compound to expand its utility in various research contexts, such as developing new analytical methods for dye detection or creating functionalized materials with specific interactions. The systematic modification of the dye's structure could lead to derivatives with tailored properties for applications beyond traditional textile dyeing, including use as research reagents or components in advanced materials.

Environmental Remediation and Degradation Research of C.i. Acid Red 174

Advanced Oxidation Processes (AOPs) for Aqueous Solution Treatment

The application of AOPs has been a focal point in the quest for efficient methods to decolorize and mineralize textile effluents containing C.I. Acid Red 174. These technologies offer the potential for complete destruction of the dye molecule, converting it into simpler, less harmful substances.

Fenton and Photo-Fenton Oxidation Studies

The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals, and its photo-assisted counterpart, the photo-Fenton process, are powerful AOPs. While specific studies focusing exclusively on this compound are limited, research on similar azo dyes provides insights into the potential efficacy of these methods. For instance, studies on other reactive red dyes have demonstrated significant color removal and reduction in chemical oxygen demand (COD) under optimized conditions of pH, H₂O₂ concentration, and Fe²⁺ dosage. The photo-Fenton process, which utilizes UV or visible light to enhance the generation of hydroxyl radicals, has generally been found to be more efficient than the conventional Fenton process, leading to faster degradation rates.

Table 1: Hypothetical Data on Fenton and Photo-Fenton Oxidation of a Similar Reactive Red Azo Dye

ProcessInitial Dye Conc. (mg/L)pH[Fe²⁺] (mM)[H₂O₂] (mM)Reaction Time (min)Color Removal (%)COD Removal (%)
Fenton5030.110608560
Photo-Fenton5030.110309875

Photocatalytic Degradation Utilizing Semiconductor Materials

Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. Semiconductor materials are commonly used as photocatalysts due to their electronic structure, which allows them to absorb light and generate electron-hole pairs that, in turn, produce reactive oxygen species, including hydroxyl radicals.

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. Research on the photocatalytic degradation of various azo dyes using TiO₂ has shown promising results. The degradation efficiency is influenced by several factors, including the crystalline structure of TiO₂, its surface area, and the presence of co-catalysts. While specific research on this compound is scarce, studies on other reactive dyes indicate that TiO₂-based photocatalysis can effectively decolorize the dye solution, with the degradation pathway often involving the cleavage of the azo bond as the initial step.

Zinc oxide (ZnO) has emerged as a viable alternative to TiO₂ for photocatalytic applications, possessing a similar bandgap energy. Studies on various organic pollutants have demonstrated its high photocatalytic activity. Similarly, magnetite (Fe₃O₄), a magnetic iron oxide, has been investigated as a photocatalyst, offering the advantage of easy separation from the treated water using a magnetic field. While direct studies on this compound are not widely available, the general principles of photocatalysis suggest that both ZnO and magnetite-based systems could be effective in its degradation.

The efficiency of photocatalytic degradation is significantly dependent on operational parameters. The catalyst loading is a critical factor; an optimal concentration exists beyond which the degradation rate may decrease due to light scattering and particle agglomeration. The intensity and wavelength of the irradiation source also play a crucial role. Generally, higher light intensity leads to a higher rate of electron-hole pair generation and, consequently, faster degradation, up to a certain point where the reaction becomes mass-transfer limited. The pH of the solution can also influence the surface charge of the photocatalyst and the dye molecule, thereby affecting the adsorption and subsequent degradation process.

Table 2: Illustrative Data on the Influence of Parameters on Photocatalytic Degradation of a Similar Azo Dye

This table is for illustrative purposes, drawing on general findings in the field of photocatalysis for azo dyes, in the absence of specific data for this compound.

PhotocatalystCatalyst Loading (g/L)Light SourceIrradiation Time (h)Initial pHDegradation Efficiency (%)
TiO₂1.0UV-A4492
ZnO1.5Simulated Solar6788
Fe₃O₄2.0Visible Light8675

Electro-coagulation Processes for Dye Removal Efficiency

Electro-coagulation (EC) is an electrochemical method that employs the in-situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically iron or aluminum. This process has been investigated for the removal of various acid dyes, demonstrating high efficiency in color and chemical oxygen demand (COD) reduction.

In a study on the removal of a similar azo dye, C.I. Acid Red 18, using a monopolar EC process with iron and aluminum electrodes, significant color and COD removal was achieved. umsha.ac.ir With an iron electrode, a maximum color removal of 99.5% and a COD removal of 59.0% were observed. umsha.ac.ir The optimal conditions for this process were identified as an operating time of 45 minutes, a neutral pH of 7, and a current density of 1.2 mA/cm². umsha.ac.ir The iron electrode was found to be more economical due to lower energy consumption compared to the aluminum electrode. umsha.ac.ir Spectroscopic analysis confirmed the removal of the dye's structural components. umsha.ac.ir

The synergistic effect of electro-coagulation and electro-oxidation has also been explored for the decolorization of C.I. Acid Red 2. Using an iron anode, a decolorization efficiency of over 98.0% was achieved after 40 minutes. mdpi.com This high efficiency was attributed to the combined action of electro-generated iron hydroxide (B78521) (electro-coagulation) and ferric ions (electro-oxidation). mdpi.com Infrared spectra analysis suggested that the decolorization mechanism involves the partial or complete cleavage of C-N bonds in the dye molecule. mdpi.com

Interactive Data Table: Electro-coagulation of Acid Red Dyes

Dye StudiedElectrode MaterialOptimal pHCurrent Density (mA/cm²)Treatment Time (min)Color Removal (%)COD Removal (%)
C.I. Acid Red 18Iron71.24599.559.0
C.I. Acid Red 2IronNot SpecifiedNot Specified40>98.0Not Specified

Sono-Fenton and Ultrasound-Assisted Degradation Investigations

Advanced oxidation processes combining ultrasound with Fenton's reagent (Sono-Fenton) or other oxidants have shown promise in degrading recalcitrant organic pollutants like azo dyes. The application of ultrasound enhances the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

Research on the degradation of C.I. Acid Red 14 using a sonochemical process in the presence of cast iron demonstrated a significant rate enhancement. nih.gov The first-order rate constant for the degradation of Acid Red 14 was found to be 7.50 x 10⁻² min⁻¹ with cast iron alone, which increased to 2.58 x 10⁻¹ min⁻¹ when combined with low-frequency ultrasound (59 kHz), representing a 3.4-fold increase in the reaction rate. nih.gov This synergistic effect is attributed to the sonochemically produced H₂O₂ reacting with Fe(II) from the cast iron, a Fenton-like reaction. nih.gov The study also noted that the destruction of the naphthalene (B1677914) rings in the dye was slower than the initial color removal, although significant mineralization was observed. nih.gov

In a study on the degradation of an azo dye using a Sono-Fenton method with an Fe-based amorphous alloy as a catalyst, the fastest degradation rate was achieved at a pH of 2, a temperature of 35°C, and an H₂O₂ dosage of 100 µL, resulting in complete degradation within 25 minutes. semanticscholar.org The efficiency of the process was observed to be highly dependent on pH, with a notable decrease in the degradation rate at pH values deviating from the optimum. semanticscholar.org

Ultrasound-assisted degradation is also effective on its own. Studies on various azo dyes have shown that power ultrasound can lead to complete mineralization into non-toxic end products. researchgate.net The degradation of Congo red, another azo dye, reached over 99% after 30 minutes in a synergistic system of ultrasound and mechanical stirring with the addition of iron powder, which acts as a Fenton reagent. mdpi.com

Interactive Data Table: Sono-Fenton and Ultrasound-Assisted Degradation of Acid Red Dyes

Dye StudiedMethodCatalyst/ReagentKey Findings
C.I. Acid Red 14SonochemicalCast Iron, Ultrasound (59 kHz)3.4-fold increase in degradation rate constant with ultrasound.
Azo Dye (unspecified)Sono-FentonFe-based amorphous alloy, H₂O₂Complete degradation in 25 min at optimal pH 2 and 35°C.
Congo RedUltrasound-assistedIron powder>99% degradation in 30 minutes.

Subcritical Water Oxidation with Hydrogen Peroxide and Catalytic Enhancements

Subcritical water oxidation (SCWO) is an effective technology for the destruction of organic waste. Operating at temperatures and pressures below the critical point of water (374 °C and 22.1 MPa), subcritical water exhibits unique properties, including a lower dielectric constant and higher ion product, which facilitate the degradation of organic compounds. The addition of an oxidant like hydrogen peroxide (H₂O₂) can further enhance the process by generating hydroxyl radicals. researchgate.net

Research on the degradation of Acid Red 274 in subcritical water with H₂O₂ showed up to 80% mineralization. researchgate.net The study investigated the interactive effects of temperature (100-250°C), H₂O₂ concentration (50-250 mM), and time (30-60 min), confirming that these parameters significantly influence the degradation efficiency. researchgate.net

Interactive Data Table: Subcritical Water Oxidation of Acid Red Dyes

Dye StudiedProcessOxidantKey Findings
Acid Red 274Subcritical Water OxidationH₂O₂Up to 80% mineralization achieved.
Orange IICatalytic SCWOH₂O₂99.0% COD removal at 300°C in 4 seconds.

Adsorption Mechanisms and Advanced Adsorbents Research

Adsorption is a widely used, effective, and economical method for dye removal from wastewater. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent. Research has focused on developing novel adsorbents with high surface areas, specific functional groups, and enhanced adsorption capacities for anionic dyes like this compound.

Development and Characterization of Novel Adsorbent Materials

Carbon-Based Adsorbents (e.g., Activated Carbon Composites)

Activated carbon is a versatile adsorbent due to its high porosity and large surface area. Modifications and composites of activated carbon are being developed to further enhance its adsorption capabilities.

A study on the removal of Acid Red 33, an azo dye, utilized zero-valent iron nanoparticles supported on activated carbon (nZVI-AC). ijcce.ac.ir The optimal conditions for maximum removal efficiency were found to be an adsorbent dosage of 0.2 g/L, a pH of 3, an initial dye concentration of 10 mg/L, and a temperature of 313 K. ijcce.ac.ir The adsorption process was found to be spontaneous and endothermic, fitting well with the Langmuir isotherm model, which suggests monolayer adsorption. ijcce.ac.ir

The modification of activated carbon through alkaline treatment has also been shown to improve the removal of acid dyes. In a study involving Acid Red 14, the maximum adsorption capacity of untreated activated carbon was 2.50 mg/g, which significantly increased to 9.17 mg/g after modification with NaOH. researchgate.net

Interactive Data Table: Adsorption of Acid Red Dyes on Carbon-Based Adsorbents

Dye StudiedAdsorbentMaximum Adsorption Capacity (mg/g)Isotherm Model
Acid Red 33nZVI-Activated CarbonNot specifiedLangmuir
Acid Red 14NaOH-modified Activated Carbon9.17Freundlich
Metal Oxide and Polymer-Based Adsorbents

Metal oxide nanoparticles and polymer-based materials are emerging as effective adsorbents for dye removal due to their unique properties, such as high surface area-to-volume ratios and the presence of specific functional groups.

Nano-sized metal oxides are considered promising for heavy metal and organic pollutant removal from aqueous systems because of their large surface areas and high activities. For instance, copper oxide nanoparticles have been studied for the removal of various ions, with the adsorption process being rapid and highly dependent on pH. researchgate.net

Polymer-based adsorbents, particularly those functionalized with specific chemical groups, have shown high efficiency in adsorbing anionic dyes. Aminated covalent organic polymers (ACOP) have demonstrated rapid and high adsorption capacities for anionic dyes like methyl orange and orange G, with maximum adsorption capacities of 351.9 and 227.9 mg/g, respectively. mdpi.com The adsorption mechanism is attributed to charge-charge and π-π interactions between the adsorbent and the dye molecules. mdpi.com The presence of cationic dyes was found to enhance the adsorption of anionic dyes due to synergistic effects. mdpi.com

The adsorption mechanisms of anionic azo dyes onto surface-functionalized silicas involve both physical and chemical interactions, with the reactivity of silanol (B1196071) groups providing strong binding affinities. researchgate.net

Interactive Data Table: Adsorption of Anionic Dyes on Metal Oxide and Polymer-Based Adsorbents

Dye TypeAdsorbent TypeAdsorption MechanismKey Findings
Anionic DyesAminated Covalent Organic PolymerCharge-charge and π-π interactionsRapid adsorption with high capacity.
Anionic Azo DyesSurface-functionalized SilicasPhysical and chemical adsorptionStrong binding due to silanol reactivity.
Modified Clays (B1170129) and Layered Double Hydroxides

The removal of anionic dyes like this compound from aqueous solutions is a significant challenge due to their high solubility and the negative charge they share with many natural adsorbents. To overcome this, researchers have focused on modifying clays and synthesizing materials like Layered Double Hydroxides (LDHs) to enhance their adsorption capabilities.

Modified clays, such as bentonite (B74815) or kaolin, are treated to alter their surface chemistry. Acid activation is a common method where clays are treated with mineral acids like sulfuric or hydrochloric acid. nih.gov This process can increase the surface area and porosity of the clay and, more importantly, introduce positively charged sites on the surface through protonation. nih.gov These cationic sites then act as powerful attractants for anionic dye molecules through electrostatic interactions, significantly improving removal efficiency. nih.gov Another approach is organic modification, where cationic surfactants are used to modify the clay surface, creating a positively charged layer that facilitates the adsorption of anionic dyes. mdpi.com

Layered Double Hydroxides (LDHs), also known as anionic clays, are particularly promising for the removal of anionic pollutants. mdpi.comnih.gov Their unique structure consists of positively charged brucite-like layers with charge-compensating anions and water molecules in the interlayer space. nih.gov The primary mechanism for dye removal by LDHs is anion exchange, where the interlayer anions (e.g., CO₃²⁻, Cl⁻, NO₃⁻) are swapped for the anionic dye molecules. researchgate.net The high anion exchange capacity and large surface area of LDHs make them highly efficient adsorbents for dyes. mdpi.com Studies on materials like Mg-Al-LDH and Mg-Fe-LDH have demonstrated exceptionally high adsorption capacities for various red anionic dyes. mdpi.comresearchgate.net

Equilibrium Adsorption Isotherms and Kinetic Modeling Studies

To understand and optimize the adsorption process for dyes similar to this compound, researchers employ equilibrium adsorption isotherm and kinetic models. These mathematical models are crucial for describing the interaction between the dye (adsorbate) and the adsorbent material and for designing efficient water treatment systems.

Equilibrium Adsorption Isotherms describe the relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid material at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.netmdpi.com It is often used to calculate the maximum theoretical adsorption capacity (qₘₐₓ). For many anionic dyes adsorbed onto LDHs and modified chitosan, the Langmuir model provides an excellent fit, suggesting a uniform adsorption process. mdpi.commdpi.com

Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. nih.gov It is particularly useful for describing multilayer adsorption. The adsorption of C.I. Acid Red 14 on surface soils was found to be well-described by the Freundlich model. nih.gov

Redlich-Peterson Isotherm: This is a three-parameter hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems and often provides a better fit over a wide range of concentrations. hbku.edu.qa

Kinetic Modeling describes the rate of dye uptake by the adsorbent, which governs the time required to reach equilibrium.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. mdpi.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net Research on a wide variety of anionic dyes, including C.I. Acid Red 14, has shown that the experimental data is often best fitted by the pseudo-second-order kinetic model, indicating that chemical adsorption plays a key role. mdpi.comnih.govresearchgate.net

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and determine if it is the rate-limiting step. The process often involves multiple steps, including external mass transfer (film diffusion) followed by intraparticle diffusion into the pores of the adsorbent. mdpi.comnih.gov

Table 1: Representative Isotherm and Kinetic Model Parameters for Anionic Dye Adsorption

AdsorbentDyeBest Fit IsothermMax. Adsorption Capacity (qₘₐₓ) (mg/g)Best Fit Kinetic ModelReference
MgNiFe-LDHCongo RedLangmuir5548Pseudo-Second-Order mdpi.com
Surface Soil (DG06)C.I. Acid Red 14FreundlichN/APseudo-Second-Order nih.gov
Chitosan Hydrogel (CSH)Acid Red 27Langmuir2732.2Pseudo-Second-Order mdpi.com
Decylamine-Modified ClayMethyl OrangeLangmuirNot ReportedPseudo-Second-Order mdpi.com

Elucidation of Adsorption Surface Interaction Phenomena (Electrostatic, Ion Exchange, π-π Interactions)

The removal of anionic dyes like this compound from water by adsorption is governed by a combination of surface interaction phenomena. The specific mechanisms depend on the properties of both the dye molecule and the adsorbent surface.

Electrostatic Interaction: This is one of the most significant forces driving the adsorption of anionic dyes. Adsorbents with a net positive surface charge will strongly attract the negatively charged sulfonate groups (-SO₃⁻) of acid dyes. This is the primary mechanism for acid-activated clays, where low pH conditions increase surface protonation (creating -OH₂⁺ sites), and for LDHs, which possess inherently positive layers. nih.govmdpi.com The pH of the solution is a critical factor; adsorption of anionic dyes is typically much more effective in acidic conditions (low pH) where the adsorbent surface is more positively charged. mdpi.comnih.gov

Ion Exchange: This is the dominant mechanism for dye removal by Layered Double Hydroxides (LDHs). researchgate.net The anionic dye molecules in solution displace the original, more mobile anions (like nitrate (B79036) or carbonate) present in the interlayer region of the LDH structure to maintain charge neutrality. This process effectively traps the dye molecules within the adsorbent's layers.

Bioremediation Approaches and Microbial Degradation Research

Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating wastewater containing azo dyes. This approach utilizes the metabolic activity of microorganisms to break down and decolorize these complex synthetic compounds.

Enzymatic Degradation Studies for Azo Dye Chromophore Cleavage

The key to decolorizing azo dyes is the cleavage of the azo bond (–N=N–), which constitutes the chromophore responsible for the dye's color. nih.gov Specific microbial enzymes are capable of catalyzing this reaction.

Azoreductases: These are the most widely studied enzymes for this purpose. They function primarily under anaerobic (oxygen-deficient) conditions, using the azo dye as an electron acceptor. researchgate.net The enzyme catalyzes the reductive cleavage of the azo bond, breaking the molecule into smaller, typically colorless, aromatic amines. nih.govresearchgate.net

Laccases and Peroxidases: These are oxidative enzymes (ligninolytic enzymes) that can also decolorize azo dyes, often under aerobic conditions. nih.govresearchgate.net Laccases, in particular, are multi-copper oxidases that degrade dyes through a non-specific free-radical mechanism. researchgate.net This pathway can be advantageous as it may prevent the formation of potentially toxic aromatic amine intermediates that result from reductive cleavage. researchgate.net Studies on bacterial strains isolated from contaminated sites have demonstrated high decolorization efficiency for various acid red dyes by producing these types of enzymes. researchgate.net

Anaerobic-Aerobic Bioreactor Configurations for Decolorization Efficacy

For complete mineralization of azo dyes, a single-stage process is often insufficient. Sequential or integrated anaerobic-aerobic bioreactor systems have proven to be highly effective for treating textile wastewater. mdpi.comsciepub.com

Anaerobic Stage: In the first stage, the wastewater is treated in an anaerobic environment. Here, facultative and obligate anaerobic bacteria use the azo dye as a terminal electron acceptor, leading to the reductive cleavage of the azo bond by azoreductase enzymes. mdpi.comsciepub.com This results in rapid and efficient decolorization of the effluent. However, this process generates intermediate aromatic amines, which can be more toxic than the parent dye. mdpi.com

Aerobic Stage: The effluent from the anaerobic stage, now decolorized but containing aromatic amines, is passed into a second-stage aerobic reactor. In this oxygen-rich environment, a different consortium of aerobic microorganisms degrades the aromatic amines, breaking them down into simpler, less toxic compounds like carbon dioxide and water. mdpi.com

This two-stage configuration leverages the capabilities of different microbial communities to achieve both high decolorization rates and effective detoxification of the wastewater, leading to significant reductions in both color and Chemical Oxygen Demand (COD). sciepub.comresearchgate.net Research on dyes like Acid Orange and Reactive Red has shown color removal efficiencies exceeding 85-98% in such systems. sciepub.comresearchgate.netmdpi.com

Table 2: Performance of Anaerobic-Aerobic Systems for Azo Dye Removal

System TypeDye TreatedColor Removal Efficiency (%)COD Removal Efficiency (%)Reference
Anaerobic Baffled Reactor (ABR) + Fixed Activated Sludge (FAS)Acid Orange~86~96 (combined system) sciepub.com
Anaerobic/Aerobic Sequencing Batch Reactor (SBR)Reactive Red 198up to 9881 - 94 researchgate.net
Acidogenic Reactor + Moving Bed Biofilm Reactor (MBBR)Reactive Black 5>90 (with AQS mediator)Not Reported scielo.br

Phytoremediation Potential in Aquatic Systems for Dye Removal

Phytoremediation is an emerging green technology that uses plants to remove, degrade, or stabilize contaminants from soil and water. nih.gov Aquatic plants, in particular, have shown potential for the remediation of dye-polluted wastewater through a process known as rhizofiltration or biosorption.

The mechanism of dye removal by aquatic plants is often a combination of biosorption onto the root or plant surface and, to a lesser extent, metabolic breakdown within the plant tissues. nih.gov Factors such as the initial dye concentration, pH of the water, and contact time significantly influence the efficiency of the process. nih.gov

Research has been conducted on various aquatic plants and macroalgae. For instance, a study on the submerged macroalgae Chara vulgaris demonstrated its ability to decolorize the acidic azo dye Methyl Red. nih.gov The process was found to follow pseudo-second-order kinetics and was best described by the Freundlich adsorption isotherm, indicating that surface biosorption was the primary removal mechanism. nih.gov Other commonly available aquatic plants like water lettuce (Pistia stratiotes) are also being investigated for their capacity to absorb organic dyes from aquatic systems. researchgate.net While still an area of active research, phytoremediation presents a solar-driven, aesthetically pleasing, and low-cost option for polishing effluents from conventional treatment systems.

Mechanistic and Kinetic Studies of C.i. Acid Red 174 Chemical Transformations

Reaction Kinetics and Rate Law Determination for Degradation Processes

Studies investigating the degradation of azo dyes often aim to determine the reaction kinetics and establish rate laws to understand the factors influencing the degradation rate. For related azo dyes, such as C.I. Acid Red 73, advanced Fenton processes have shown effectiveness, with degradation efficiency increasing with parameters like zero-valent iron dosage, hydrogen peroxide concentration, mixing rate, and temperature, while decreasing with increasing initial pH. capes.gov.br The degradation of C.I. Acid Red 73 by an advanced Fenton process was found to have an activation energy of 31.98 kJ/mol. capes.gov.br Another study on the oxidative degradation of Acid Red 18 by chloramine-T and chloramine-B indicated first-order dependence on the oxidant and dye concentrations, and a fractional order dependence on HCl. jetir.org The rate of oxidation was faster with chloramine-B compared to chloramine-T. jetir.org

Kinetic analyses often reveal pseudo-first-order kinetics for dye removal in various AOPs, such as the UV-ozone treatment of Acid Red 17. researchgate.net In this process, the pseudo-first-order rate constant increased when UV was applied simultaneously with ozone, leading to a shorter decolorization time. researchgate.net Similarly, the decolorization kinetics of amaranth (B1665344) red dye by a Fenton-like reaction followed first-order kinetics in both the dye and H₂O₂ concentrations, with the maximum rate observed at a specific pH and Fe³⁺ concentration. scirp.org

Identification and Characterization of Intermediate Products during Degradation

Identifying and characterizing intermediate products is vital for understanding the degradation pathways and assessing the potential toxicity of breakdown products. Techniques such as GC-MS and HPLC-MS/MS are commonly employed for this purpose. researchgate.netniscpr.res.in

During the oxidative degradation of Acid Red 1, potential intermediates speculated include molecules containing azo groups (e.g., 5-Amino-4-hydroxy-3-phenylazonaphthalene-2,7-disulfonate) and naphthalene (B1677914) derivatives (e.g., 5-Acetylamino-3-amino-4-hydroxynaphthalene-2,7-disulfonate). researchgate.net Surface Enhanced Raman Spectroscopy (SERS) has also been used to characterize intermediate compounds in the degradation of Acid Red 1 catalyzed by iron oxide nanoparticles. nih.gov In this process, the cleavage of the azo bond was observed, leading to the detection of a vibrational signal for the NO₂ group. nih.gov Further oxidation can lead to the formation of carboxylic acids and other oxygenated species. nih.gov

For other azo dyes, like Methyl Red, oxidation products identified by GC-MS analysis included N-(4-dimethylamino-phenyl)-hydroxylamine and 4-nitroso-benzoic acid. niscpr.res.in The degradation of Reactive Red 141 by a bacterial isolate was suggested to involve asymmetric oxidative cleavage leading to monoazo intermediates, which are then further cleaved into simpler metabolites such as naphthalene diazonium and 1,3,5-triazine. chem-soc.si

Elucidation of Degradation Pathways and Reaction Mechanisms in Various Systems

The elucidation of degradation pathways provides insights into the step-by-step transformation of C.I. Acid Red 174 under different conditions. Advanced oxidation processes often involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the dye molecule. nih.govekb.egresearchgate.net

In Fenton and Fenton-like processes, hydroxyl radicals are generated through the reaction of ferrous or ferric ions with hydrogen peroxide. researchgate.netajol.info These radicals can attack the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color, leading to decolorization. nih.govresearchgate.net They can also attack the aromatic rings, leading to ring opening and further degradation into smaller molecules. researchgate.netijcce.ac.iromicsonline.org

Photocatalytic degradation using materials like TiO₂ under UV irradiation also involves the generation of reactive species that facilitate dye breakdown. ajol.infounlv.edu The degradation mechanism can vary depending on the specific catalyst and conditions used. Biological degradation by certain bacterial strains can involve the reductive cleavage of azo linkages, particularly under anaerobic conditions, leading to the formation of colorless aromatic amines. chem-soc.siomicsonline.org These aromatic amines may then be further degraded under aerobic conditions. omicsonline.org

Thermodynamic Analysis of Degradation and Adsorption Processes

Thermodynamic studies provide information about the feasibility and energy changes associated with the degradation and adsorption of dyes. For the adsorption of dyes, including Acid Red 1, onto various materials, thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are evaluated. ijche.comftstjournal.com

Adsorption processes can be exothermic or endothermic, and the spontaneity is indicated by the Gibbs free energy change. For instance, the adsorption of reactive red 141 dye onto sesame waste was found to be exothermic and spontaneous. researchgate.net Studies on the dyeing of wool with C.I. Acid Red 1 indicated that increasing the temperature could improve the dyeing procedure, and the process decreased randomness, suggesting an increase in order as dye molecules immobilize onto the fiber surface. ijche.com

In degradation processes, thermodynamic parameters can also provide insights into the reaction's favorability and energy requirements. For the Fenton-like oxidation of amaranth red dye, the process was found to be favorable and endothermic based on the evaluated thermodynamic constants. scirp.org

Structure-Reactivity Relationships in Azo Dye Degradation Efficiency

The chemical structure of azo dyes significantly influences their reactivity and susceptibility to degradation by various methods. The presence and position of functional groups, such as sulfonic groups, hydroxyl groups, and aromatic rings, can affect the dye's solubility, stability, and interaction with oxidants, catalysts, or microorganisms. canada.ca

Azo dyes containing multiple azo linkages or complex aromatic structures tend to be more resistant to conventional degradation methods. researchgate.netnih.govomicsonline.org The strong electron-withdrawing nature of the azo group can stabilize the molecule against oxidative processes. omicsonline.org However, these same structural features can also make them susceptible to attack by powerful radicals generated in AOPs.

Studies on the degradation of various azo dyes highlight how structural differences lead to variations in degradation efficiency and the types of intermediate products formed under similar treatment conditions. For example, the number of azo groups can influence the kinetics of biological decolorization, with monoazo dyes often following first-order kinetics, while dyes with more than one azo linkage may exhibit multiphase kinetics. omicsonline.org The specific substituents on the aromatic rings can also influence the reactivity towards different oxidative species and the ease of ring cleavage.

Advanced Analytical Methodologies for Environmental and Material Research

Spectrophotometric Quantification and Monitoring in Degradation Studies

Spectrophotometry is a fundamental technique for the quantitative analysis of dyes due to their characteristic absorption of light in the visible spectrum. For azo dyes like C.I. Acid Red 174, the azo bond (-N=N-) and associated aromatic systems act as chromophores, resulting in strong absorbance bands. Monitoring the change in absorbance at the maximum wavelength (λmax) of the dye is a common approach to track its concentration during degradation studies.

Research on the degradation of other acid red dyes, such as Acid Red 1 (AR 1), demonstrates the utility of spectrophotometry. In studies investigating the degradation of Acid Red 1 catalyzed by iron oxide nanoparticles, the decrease in the double absorption peak at 505 nm and 531 nm was monitored over time using UV-Visible spectrophotometry, indicating the effectiveness of the degradation process nih.gov. Similarly, the degradation of Acid Red 8 was monitored by measuring its absorbance at 508 nm. scielo.br The percentage of degradation can be calculated based on the initial and final absorbance values nih.gov.

Spectrophotometric methods are valuable for their simplicity and relatively low cost, allowing for rapid assessment of dye removal efficiency in various treatment processes. For instance, the degradation efficiency of Acid Red 1 at different pH levels was evaluated by measuring the absorbance of the solutions, showing a high degradation efficiency (99.12%) at pH 3.5, corresponding to a low absorbance value of 0.01. nih.gov

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating and analyzing complex mixtures containing dyes and their degradation products. These methods offer higher specificity and sensitivity compared to spectrophotometry, enabling trace analysis and metabolite profiling.

For acid dyes, HPLC is frequently employed due to their solubility in polar solvents. HPLC allows for the separation of the parent dye from various transformation products based on their differing affinities for the stationary and mobile phases. This is crucial in degradation studies to identify and quantify intermediate compounds formed during the breakdown of the dye. Studies on the biodegradation of azo dyes have utilized chromatographic methods to analyze the reductive cleavage products, which are often aromatic amines. core.ac.uk

Metabolite profiling, often conducted using GC-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), aims to comprehensively identify and quantify the various metabolites (degradation products) present in a sample. mdpi.com, mdpi.com, srce.hr While GC-MS is typically used for volatile or semi-volatile compounds after derivatization, LC-MS is well-suited for the analysis of less volatile and polar compounds like azo dyes and their sulfonated degradation products. mdpi.com, chemrxiv.org

Although specific metabolite profiling studies for this compound were not found, research on other dyes highlights the power of these techniques. For example, UPLC-ESI-MS/MS has been used for metabolite profiling of marine sponge extracts, tentatively identifying various compounds based on their molecular ions and fragmentation patterns. nih.gov The application of such techniques to this compound degradation would involve separating the degradation mixture and using MS to determine the mass-to-charge ratio of the components, followed by fragmentation (MS/MS) to gain structural information for identification.

Advanced Hyphenated Techniques (e.g., HPLC-DAD, HPLC-HRMS) in Dye Analysis

The coupling of chromatographic techniques with advanced detectors provides enhanced capabilities for dye analysis. HPLC hyphenated with Diode Array Detection (DAD) and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), are powerful tools for the comprehensive characterization of complex dye samples and their degradation pathways.

HPLC-DAD is widely used because the DAD detector provides full UV-Vis spectra for each separated component, allowing for the identification of compounds based on their spectral characteristics and retention times. This is particularly useful for analyzing mixtures of dyes or identifying degradation products that retain some chromophoric properties. HPLC-DAD has been applied to the analysis of early synthetic dyes in historical textiles. mdpi.com, unl.pt

HPLC-MS provides molecular weight information, which is invaluable for identifying unknown degradation products. HPLC-HRMS offers even greater accuracy in mass determination, allowing for the determination of elemental compositions and more confident identification of compounds. researchgate.net The combination of chromatographic separation, DAD spectral information, and HRMS accurate mass and fragmentation data provides a comprehensive approach to analyzing complex dye samples.

Studies on the analysis of acid dyes in artistic materials have explored the optimal parameters for HPLC-DAD-HRMS, demonstrating its capability to detect and identify various acid dyes and related compounds. researchgate.net This hyphenated approach can effectively separate and characterize the components of dye mixtures, including impurities and degradation products, even at low concentrations.

Application in Historical and Cultural Heritage Material Analysis (e.g., Early Synthetic Dyes)

Analytical techniques play a crucial role in the study of historical and cultural heritage materials, particularly for identifying the colorants used. The analysis of dyes in historical textiles provides insights into manufacturing practices, trade routes, and the history of chemical synthesis. Early synthetic dyes, including various acid dyes, were introduced in the mid-19th century and their identification in historical objects requires sensitive and specific analytical methods. mdpi.com, ut.ee

HPLC-DAD and HPLC-MS are commonly applied techniques for the analysis of dyes extracted from historical textiles. mdpi.com, nih.gov, unl.pt, tandfonline.com, up.pt These methods can differentiate between natural and synthetic dyes and identify specific dye compounds present, even in aged and degraded samples. The analysis of red dyes in historical carpets, for instance, has utilized LC-DAD-MS to identify synthetic azo dyes like Congo Red (C.I. 22120) and Acid Red 88 (C.I. 15620). nih.gov

The analysis of historical samples presents unique challenges, including the small sample size available, the potential for degradation of the dyes over time, and the complexity of dye mixtures. mdpi.com, tandfonline.com Mild extraction methods are often employed to preserve the integrity of the historical material. tandfonline.com, up.pt Subsequent analysis by techniques like HPLC-DAD-MS allows for the identification of the original dyes and sometimes provides information about their degradation pathways in the historical context. While direct studies on this compound in historical textiles were not found, the established methodologies for analyzing acid dyes in such materials would be applicable to its identification and characterization if present.

C.i. Acid Red 174 in Textile Chemistry and Dyeing Research

Investigations into Dyeing Mechanisms on Various Substrates

The dyeing mechanism of C.I. Acid Red 174 involves interactions with different fiber types, with the nature of these interactions varying based on the fiber's chemical structure.

Covalent Bonding Interactions with Cellulosic Fibers

Reactive dyes, including those with structural similarities to this compound, are designed to form covalent bonds with cellulosic fibers such as cotton. This reaction typically occurs in an alkaline environment, where the hydroxyl groups of cellulose (B213188) are deprotonated, generating highly nucleophilic cellulosate anions (Cell-O⁻) whiterose.ac.ukresearchgate.net. These anions can then react with the reactive groups of the dye molecule, forming a stable, permanent covalent link between the dye and the fiber whiterose.ac.ukresearchgate.net. The presence of a sulfooxyethyl sulfonyl group in this compound facilitates this covalent attachment . This covalent bonding is crucial for achieving high wash fastness properties in dyed cellulosic materials whiterose.ac.uk.

Interactions with Protein Fibers (Silk, Wool) and Polyamides

Protein fibers like silk and wool, as well as synthetic polyamides such as nylon, contain amino groups that can become protonated in an acidic dyeing bath, resulting in positively charged sites (-NH₃⁺) researchgate.netmdpi.comekb.eg. Acid dyes, which are anionic, are attracted to these positively charged sites, forming ionic bonds researchgate.netmdpi.comekb.eg. While this compound is structurally related to reactive dyes, its application on protein and polyamide fibers would likely involve these ionic interactions, typical of acid dyes, particularly in an acidic environment researchgate.netmdpi.com. Some research on dyeing silk with acid dyes in the presence of a redox system has also indicated the potential for covalent bond formation in addition to ionic and hydrogen bonds researchgate.netresearchgate.net. The improvement in dye uptake on silk in the presence of a hydrogen peroxide/monoethylene glycol redox system suggests the formation of active sites (free radicals) in both the silk polymer and the dye molecule, which can favor covalent bond formation researchgate.netresearchgate.net.

Optimization of Dyeing Parameters in Experimental Settings

Optimizing dyeing parameters is critical to achieving desired dye uptake, color yield, and fastness properties. Research in this area focuses on understanding how variables such as pH, temperature, dye concentration, and the presence of redox systems influence the dyeing process.

Effect of pH, Temperature, and Dye Concentration on Dye Uptake

The efficiency of dyeing with dyes like this compound is significantly influenced by pH, temperature, and dye concentration. For reactive dyes on cellulose, alkaline conditions are necessary to activate the fiber's hydroxyl groups for covalent bonding whiterose.ac.ukresearchgate.net. The optimal pH range for coupling with certain intermediates in the synthesis of dyes structurally related to this compound has been reported between 5.5 and 7.2, with deviations impacting yield . For acid dyes on protein fibers, an acidic bath is typically used to protonate the amino groups, enhancing ionic attraction with the anionic dye researchgate.netmdpi.com.

Temperature plays a crucial role in the diffusion of dye molecules into the fiber structure and the rate of the dyeing reaction mdpi.com. Increased temperature generally enhances dye uptake by increasing the kinetic energy of the dye molecules and promoting fiber swelling mdpi.com. However, excessively high temperatures can potentially affect the fiber or lead to dye hydrolysis, particularly with reactive dyes researchgate.net.

Experimental studies on optimizing dyeing parameters for reactive dyes on cotton have shown that factors like dye concentration, dyeing pH, dyeing temperature, dyeing time, and material-to-liquor ratio are critical cellulosechemtechnol.ro. For instance, in one study using a reactive red dye on chitosan-treated cotton, increasing dye concentration from 1.0% to 3.0% resulted in increased dye absorption and color strength cellulosechemtechnol.ro.

Influence of Redox Systems on Dyeing Efficiency and Fiber Reactivity

The use of redox systems in dyeing has been explored to potentially improve dyeing efficiency and modify fiber reactivity. Research on dyeing silk with C.I. Acid Red 1 in the presence of a hydrogen peroxide/monoethylene glycol redox system demonstrated improved dye uptake compared to conventional dyeing researchgate.netresearchgate.net. The redox system is believed to generate free radicals in both the silk polymer and the dye molecule, which can facilitate the formation of covalent bonds researchgate.netresearchgate.net. The effectiveness of the redox system is dependent on its concentration and the dyeing temperature researchgate.netresearchgate.net. For example, maximum exhaustion on silk with C.I. Acid Red 1 was observed at a specific concentration of the hydrogen peroxide/monoethylene glycol system and a temperature of 70°C researchgate.net.

Research on Dye Fixation and Color Fastness Properties

Dye fixation refers to the process by which the dye becomes permanently bound to the fiber, and it is a key determinant of color fastness, which is the resistance of the color to fading or running when exposed to various agents like washing, light, or rubbing.

For reactive dyes like this compound on cellulosic fibers, fixation primarily occurs through the formation of covalent bonds between the dye's reactive group and the fiber's hydroxyl groups whiterose.ac.uk. This covalent linkage leads to excellent wet fastness properties, such as wash fastness whiterose.ac.uk. However, unfixed hydrolyzed dye can remain in the dyebath, contributing to environmental concerns researchgate.net.

On protein fibers and polyamides, the primary mode of fixation for acid dyes is the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fiber researchgate.netmdpi.comekb.eg. While acid dyes generally offer brilliant shades and good light fastness, their wash fastness can be moderate to poor compared to reactive dyes due to the nature of ionic interactions researchgate.netmdpi.comekb.eg. Improving the wash fastness of acid dyes on these fibers can sometimes be achieved through post-treatments with cationic dye-fixing agents researchgate.net.

Research on the color fastness of dyed fabrics involves evaluating their resistance to various conditions. For instance, studies on silk fabric dyed with acid dyes have assessed properties like color strength, percent absorption, light fastness, rubbing fastness, and washing fastness researchgate.net. The optimized dyeing process for silk with an acid dye resulted in satisfactory wash and rubbing fastness properties, although light fastness was relatively poor researchgate.net.

The efficiency of dye fixation and the resulting fastness properties are influenced by the dyeing parameters employed ktu.edu. Proper control of pH, temperature, time, and the use of appropriate auxiliaries are essential for achieving optimal dye fixation and desired color fastness levels mdpi.comcellulosechemtechnol.rojmbfs.org.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound85567-18-6
C.I. Acid Red 117467
Hydrogen peroxide784
Monoethylene glycol174

Data Tables

While specific quantitative data for this compound across all parameters and substrates outlined was not consistently available in the search results, the following table structure illustrates how such data would be presented based on the research findings:

Fiber TypeDyeing ParameterParameter Range/ValueEffect on Dye Uptake/FixationRelevant Findings
CellulosicpH (Alkaline)Optimal RangeIncreased dye uptake/fixationAlkaline conditions deprotonate cellulose hydroxyl groups for covalent bonding whiterose.ac.ukresearchgate.net.
CellulosicTemperatureIncreasedIncreased dye uptake/diffusionHigher temperature promotes dye diffusion and reaction rate mdpi.com.
CellulosicDye ConcentrationIncreasedIncreased dye uptake/colorDye absorption and color strength generally increase with dye concentration cellulosechemtechnol.ro.
Protein/PolyamidepH (Acidic)Acidic RangeIncreased dye uptakeAcidic conditions protonate amino groups, enhancing ionic attraction researchgate.netmdpi.comekb.eg.
Protein (Silk)Redox System (H₂O₂/MEG)Specific ConcentrationImproved dye uptake/fixationRedox system can promote covalent bond formation in addition to ionic/hydrogen bonds researchgate.netresearchgate.net.
Protein (Silk)Temperature (with Redox)70°C (for AR 1)Maximum exhaustionOptimal temperature for redox system effectiveness observed researchgate.net.

Note: The specific values and ranges in this table are illustrative, based on the types of parameters studied in the provided research snippets, and may not directly correspond to this compound in all cases where data for similar dyes were mentioned.

Sustainable Dyeing Research and Exploration of Alternative Auxiliaries (e.g., Citric Acid)

Sustainable practices in the textile industry are increasingly focusing on minimizing environmental impact, particularly in dyeing processes which traditionally consume significant amounts of water, energy, and chemicals. This compound, as an acid dye, is typically applied to protein fibers like wool and silk, as well as nylon, from an acidic bath uni.lunih.gov. The conventional use of strong acids and other auxiliaries in these processes has driven research into more eco-friendly alternatives.

The exploration of alternative auxiliaries aims to replace less environmentally benign chemicals with safer, biodegradable options wikipedia.orgfishersci.beuni.lu. Citric acid, a weak organic acid naturally found in citrus fruits, has emerged as a promising candidate for use in textile dyeing uni.lu. It is biodegradable, economical, and considered environmentally friendly uni.lu.

Research has investigated the potential of using citric acid to adjust the pH of the dyebath in acid dyeing processes, serving as an alternative to commonly used acetic acid uni.lu. A study comparing the dyeability of polyester (B1180765) and polyamide 6 fabrics using either acetic acid or citric acid to adjust the dyebath pH to 4.0 found that citric acid could be a viable alternative uni.lu. The dyeing experiments showed no significant commercial color differences between fabrics dyed using either acetic or citric acid uni.lu. Specifically, for polyester dyeing processes, there was no statistically significant difference observed between the two acids uni.lu.

This suggests that citric acid can effectively function in adjusting the acidic environment required for the uptake of acid dyes, potentially including this compound, on suitable fibers. The adoption of citric acid as an auxiliary aligns with the broader goals of sustainable dyeing by reducing the reliance on less environmentally friendly chemicals wikipedia.orgfishersci.beuni.lu.

While direct detailed research findings specifically on this compound utilizing citric acid as the primary alternative auxiliary were not extensively available in the searched literature, the principles demonstrated with other acid dyes and fiber types highlight the potential for such applications. The general movement in sustainable dyeing research includes optimizing processes, exploring biodegradable dyes and auxiliaries, and developing methods for wastewater treatment and reuse wikipedia.orgfishersci.bewikipedia.orgnih.gov. The use of biological methods for decolorization of exhausted dyebaths from acid dyes, such as C.I. Acid Red 249, for potential reuse also represents a sustainable approach within this context wikipedia.org.

Data Table: Comparison of Acetic Acid and Citric Acid in Dyeing

Auxiliary UsedFabric TypeDyebath pHObserved Color Difference (vs. Acetic Acid)Statistical Significance (Dyeing Process)Environmental Profile
Acetic AcidPolyester4.0BaselineNo significant differenceLess eco-friendly
Citric AcidPolyester4.0No significant commercial differenceNo significant differenceMore eco-friendly
Acetic AcidPolyamide 64.0BaselineNot specified in detailLess eco-friendly
Citric AcidPolyamide 64.0No significant commercial differenceNot specified in detailMore eco-friendly

Based on research findings comparing acetic acid and citric acid for pH adjustment in dyeing processes uni.lu.

Theoretical and Computational Chemistry Studies of C.i. Acid Red 174

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine optimized molecular geometry, electronic structure, and various quantum chemical parameters. For a dye molecule like C.I. Acid Red 174, such studies would typically elucidate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. These parameters are crucial for predicting the dye's color, reactivity, and stability.

However, a comprehensive search for published research providing these quantum chemical calculations specifically for this compound did not yield any specific studies. While there is extensive literature on other azo dyes, the detailed electronic properties and optimized structure of this compound have not been reported in the available scientific papers. Consequently, no data is available to populate a table of its quantum chemical parameters.

Computational Modeling of Dye-Material Interactions and Adsorption Phenomena

The interaction of dyes with various materials is a critical area of study, particularly for applications in dyeing processes and for the removal of dyes from wastewater. Computational modeling, including molecular dynamics (MD) simulations and docking studies, can provide valuable insights into the mechanisms of dye adsorption onto different substrates. These models help in understanding the binding energies, adsorption isotherms (such as Langmuir and Freundlich models), and the kinetic models that govern the adsorption process.

For this compound, there is a notable lack of specific computational studies modeling its interaction with materials. Research on the adsorption of other "Acid Red" dyes on various adsorbents is available, but these findings cannot be directly extrapolated to this compound due to differences in molecular structure and properties. As a result, no detailed research findings or data tables concerning the computational modeling of this compound's adsorption behavior could be presented.

Simulation of Degradation Pathways and Reaction Energetics

Understanding the degradation of dyes is essential for environmental remediation. Computational simulations can be used to predict the most likely degradation pathways, identify the intermediate products, and calculate the reaction energetics involved in the breakdown of the dye molecule. These studies often focus on advanced oxidation processes and microbial degradation, providing a theoretical framework for developing effective treatment technologies.

A diligent search for scientific literature on the simulated degradation pathways and reaction energetics of this compound yielded no specific results. While the degradation of other azo dyes has been computationally investigated, this particular compound has not been the subject of such published studies. Therefore, there are no established degradation mechanisms or energetic data from computational simulations to report for this compound.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Dye Degradation Prediction and Optimization

The application of Artificial Intelligence (AI) and Machine Learning (ML) is an emerging area in the prediction and optimization of dye degradation processes. AI algorithms can analyze complex, non-linear relationships between various factors influencing degradation, such as pollutant concentrations, pH, temperature, and catalyst properties uni.lu. This capability allows for the development of accurate models that can predict the performance of different treatment systems, including adsorption, photocatalysis, and advanced oxidation processes nih.gov, wikipedia.org, nih.gov.

Machine learning models, such as Artificial Neural Networks (ANNs), are increasingly used to forecast dye photodegradation on nanocomposites and optimize the design and operation of wastewater treatment systems for more efficient pollutant removal nih.gov, uni.lu. Studies have shown the effectiveness of ANNs and other ML algorithms like Gaussian Process Regression (GPR) and Decision Trees (DT) in predicting dye removal efficiency with high accuracy, as demonstrated in the Fenton oxidation of Methyl Orange wikipedia.org. Hybrid models combining ANNs with optimization techniques like Particle Swarm Optimization (PSO) have also proven successful in predicting and optimizing the removal of textile dyes from wastewater. Future research will likely focus on developing more sophisticated AI/ML models trained on larger and more diverse datasets to enhance their predictive power and applicability across a wider range of acid dye structures and environmental conditions.

Development of Multi-Functional and Nanoscale Catalytic Systems for Enhanced Remediation

The development of nanoscale and multi-functional catalytic systems is a significant area of research for enhancing the remediation of dyes. Nanomaterials offer high surface area-to-volume ratios, leading to increased reactivity,. Various nanoscale catalysts, including nanoscale zero-valent iron (NZVI) and copper nanoparticles, have shown effectiveness in the reductive degradation of azo dyes,,. For instance, NZVI has demonstrated high removal efficiency for Acid Red 18, with efficiency reaching approximately 94% under optimized conditions.

Research is also exploring multi-functional catalysts that combine several properties, such as photocatalytic and antibacterial activities,. Examples include copper(II) coordination polymers exhibiting high photodegradation efficiency for dyes like Acid Orange 7 and SnO2–BiOBr–rGO heterojunctions with remarkable photocatalytic and electrocatalytic activities. Magnetic catalytic systems (MCSs) are gaining attention due to their facile separation from treated water using an external magnetic field, making them highly recyclable,. Studies have shown that magnetic biochar composites can achieve nearly complete decolorization of dyes like Acid Red 1,. Future work aims to design novel nanoscale catalysts with tailored properties for improved efficiency, selectivity, and stability, potentially integrating multiple catalytic mechanisms for comprehensive dye mineralization.

Table 1: Examples of Nanoscale and Multi-Functional Catalytic Systems for Dye Degradation

Catalyst TypeDye Examples StudiedKey Features / Performance HighlightsSource
Copper(II) Coordination PolymersAcid Orange 7, Methyl OrangeHigh photodegradation efficiency under visible light.
Activated Carbon/Metal OxidesReactive black azo dyeEnhanced visible light absorption, high dye removal efficiency.
SnO2–BiOBr–rGO HeterojunctionsRhodamine B, Methylene BlueRemarkable photocatalytic and electrocatalytic activities.
Magnetic Biochar Composites (Fe-RHB, Fe-CPB)Acid Red 1Nearly complete decolorization, facile recyclability.
Fe2O3/Cu2O NanocompositesRhodamine-B, Janus greenEfficient decolorization under visible light, recyclable.
Nanoscale Zero-Valent Iron (NZVI)Acid Red 18High removal efficiency, effective for azo dyes.
Nanoscale Zerovalent Copper (nZVC)Congo Red, Methyl Orange, Acid Red dyeEffective reductive degradation, enhanced photocatalytic efficiency.
Cu2SnS3 NanoparticlesMethylene BlueSuperior photocatalytic and antimicrobial activities.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Chemical Reactions

Advanced spectroscopic techniques are crucial for the in-situ and real-time monitoring of dye degradation processes, providing valuable insights into reaction mechanisms and kinetics. Techniques such as UV-visible spectrophotometry, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the monitoring of changes in dye concentration and the identification of intermediate products during degradation,,,.

In-situ monitoring using UV-visible spectrophotometry has been used to probe and optimize electrochemical advanced oxidation processes for dye decolorization. Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity and can be used for the detection and identification of dyes, including monitoring the degradation of dyes catalyzed by nanoparticles. NMR spectroscopy is also a powerful tool for reaction monitoring, providing detailed structural information about species in the reaction mixture,. Future research will likely focus on developing more sensitive and versatile spectroscopic methods and integrating them with reaction systems to enable a deeper understanding of the complex chemical transformations involved in the degradation of acid dyes.

Exploration of Novel Bioremediation Agents and Processes for Recalcitrant Dyes

Bioremediation offers an environmentally friendly approach to tackle dye pollution, particularly for recalcitrant structures. Research is actively exploring novel microorganisms and enzymes with enhanced dye-degrading capabilities. This includes isolating bacteria from extreme environments like hypersaline lakes, which may possess unique enzymes capable of degrading persistent compounds.

Novel enzymes, such as laccases from cyanobacteria, are being investigated for their ability to decolorate azo dyes over a wide range of temperatures and pH values, presenting a promising solution for treating textile effluents. Lactic acid bacteria have also shown the ability to decolorize textile azo dyes efficiently under anaerobic/aerobic sequential systems, which can lead to more complete mineralization. Streptomyces species are recognized for their potential in remediating azo pigments through the production of extracellular enzymes like peroxidase, laccase, and azo reductase. Future research directions include the isolation and characterization of new microbial strains and enzymes, the development of microbial consortia for synergistic degradation, and the optimization of bioreactor designs for efficient treatment of acid dye wastewater,.

Design of Sustainable Synthesis Routes for Acid Dyes with Reduced Environmental Footprint

Efforts to reduce the environmental footprint of acid dyes extend to the design of more sustainable synthesis routes. Traditional synthetic methods often involve hazardous chemicals, significant water and energy consumption, and the generation of polluting byproducts,,. Future research aims to develop greener chemical processes, including the use of alternative solvents, milder reaction conditions, and catalysts that minimize waste generation.

The concept of "Eco Synthetic Dyes" emphasizes redesigning the synthetic route and application process to minimize negative ecological impacts. This includes developing dyes with higher fixation rates to reduce the amount of unfixed dye discharged in wastewater,. While specific sustainable synthesis routes for C.I. Acid Red 174 were not detailed in the search results, the broader focus on developing low-impact synthetic dyes and implementing cleaner production practices in the textile industry is directly relevant,. Future research will focus on exploring novel synthetic methodologies, utilizing renewable feedstocks, and implementing principles of green chemistry to develop acid dyes with significantly reduced environmental footprints throughout their lifecycle.

Q & A

Q. How can researchers design ethical and reproducible studies involving this compound in biological systems?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, include negative controls (e.g., dye-free solutions) and adhere to institutional animal care guidelines. For in vitro work, validate cytotoxicity via MTT assays and ensure proper waste disposal protocols for sulfonated compounds .

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